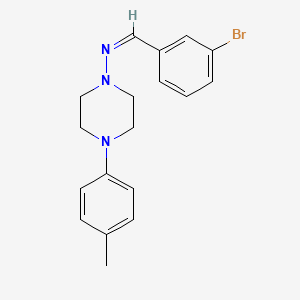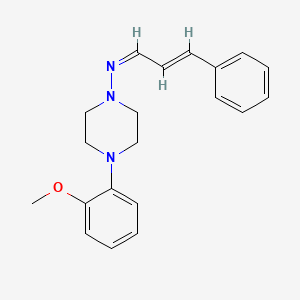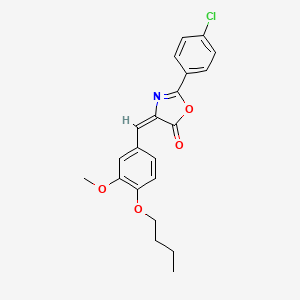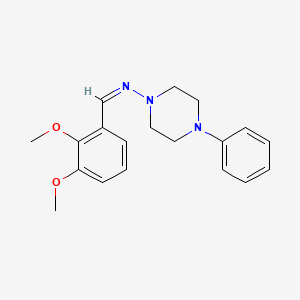
N-(1-cycloheptyl-3-piperidinyl)butanamide
描述
N-(1-cycloheptyl-3-piperidinyl)butanamide, also known as CPP-55, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been used in various scientific research studies to understand its mechanism of action, physiological effects, and potential future directions.
作用机制
N-(1-cycloheptyl-3-piperidinyl)butanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It has been shown to have a high affinity for these receptors, which are located throughout the central and peripheral nervous systems. By activating these receptors, this compound can modulate various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anti-tumor effects in various cancer cell lines. Additionally, this compound has been shown to modulate immune function and reduce anxiety and depression-like behaviors in animal models.
实验室实验的优点和局限性
One advantage of N-(1-cycloheptyl-3-piperidinyl)butanamide is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the study of N-(1-cycloheptyl-3-piperidinyl)butanamide. One area of interest is its potential use as a therapeutic agent for pain and inflammation. Another area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further studies are needed to understand the potential off-target effects of this compound and to develop more selective compounds for studying the cannabinoid receptors.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)butanamide has been used extensively in scientific research studies to understand its potential therapeutic applications. It has been shown to have potential as an analgesic, anti-inflammatory, and anti-tumor agent. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-2-8-16(19)17-14-9-7-12-18(13-14)15-10-5-3-4-6-11-15/h14-15H,2-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFHRXDVSPGTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B3896600.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3896604.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B3896616.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896633.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3896640.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B3896650.png)



![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3896688.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B3896709.png)